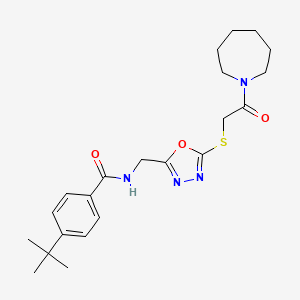![molecular formula C26H26N4O3S B2645813 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021075-00-2](/img/structure/B2645813.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers. These have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . More detailed information about the synthesis process would be available in the referenced paper .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of several functional groups including a dioxidotetrahydrothiophen, a pyrazolo[3,4-b]pyridine, and a carboxamide .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Evaluation
One study reports on the microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. This research highlights the potential of pyrazolopyridine derivatives in the development of new therapeutic agents with varied biological activities (El‐Borai et al., 2013).
Functionalization Reactions and Theoretical Studies
Another study focuses on the functionalization reactions of pyrazole derivatives, exploring both experimental and theoretical aspects. This research provides insights into the chemical properties and reactivity of pyrazole-based compounds, which could be relevant for the design of novel molecules with specific functionalities (Yıldırım et al., 2005).
Anticancer and Anti-inflammatory Agents
Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents indicates the potential of pyrazole derivatives in medicinal chemistry, particularly in developing new treatments for cancer and inflammation (Rahmouni et al., 2016).
Molecular Docking and In Vitro Screening
A study on the molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives against GlcN-6-P synthase as the target protein reveals the potential applications of these compounds in drug discovery and development (Flefel et al.,2018) This research suggests that pyrazole and pyridine derivatives could serve as leads for the development of new pharmaceutical agents, showcasing the versatility of these compounds in addressing various biological targets.
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of novel pyrazole derivatives, including their crystal structure and analysis through Hirshfeld surface analysis, highlight the importance of structural analysis in understanding the properties and potential applications of these compounds in materials science and pharmaceutical chemistry (Kumara et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further optimization of the scaffold and head group to improve potency and selectivity as a GIRK1/2 activator . Additionally, further studies could be conducted to evaluate the compound’s potential therapeutic applications, given its role as a GIRK channel activator .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-24-22(26(31)27-14-12-19-8-4-2-5-9-19)16-23(20-10-6-3-7-11-20)28-25(24)30(29-18)21-13-15-34(32,33)17-21/h2-11,16,21H,12-15,17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWKOCNMABZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(5-Chloro-3-fluoropyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2645738.png)


![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2645743.png)
![N-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2645745.png)




